molecular formula C12H12O3 B13209552 5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B13209552
M. Wt: 204.22 g/mol
InChI Key: SVRGPCVRKXGLIA-UHFFFAOYSA-N
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Description

5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula C12H12O3. It is characterized by a cyclopropane ring fused to an indene structure, with a methoxy group and a carboxylic acid functional group attached. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an indene derivative followed by functional group modifications to introduce the methoxy and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories and research facilities. The process involves scaling up the synthetic routes used in laboratory settings, with careful control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is utilized in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
  • 1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Uniqueness

5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

5-methoxy-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

InChI

InChI=1S/C12H12O3/c1-15-9-4-2-3-6-7(9)5-8-10(6)11(8)12(13)14/h2-4,8,10-11H,5H2,1H3,(H,13,14)

InChI Key

SVRGPCVRKXGLIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC3C2C3C(=O)O

Origin of Product

United States

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